molecular formula C24H28N4O3 B10863656 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide

2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide

Cat. No.: B10863656
M. Wt: 420.5 g/mol
InChI Key: JBASIYCOUDCWRD-UHFFFAOYSA-N
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Description

2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide typically involves multiple steps. One common route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone.

    Introduction of the 4-methoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride.

    Acetohydrazide formation: The final step involves the reaction of the intermediate with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the acetohydrazide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetohydrazides.

Scientific Research Applications

2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, altering their activity.

    Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Unique Structural Features: The presence of the acetohydrazide group and the specific substitution pattern on the dibenzo[b,e][1,4]diazepine core make this compound unique.

    Distinct Properties: These structural features confer distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C24H28N4O3

Molecular Weight

420.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetohydrazide

InChI

InChI=1S/C24H28N4O3/c1-24(2)12-18-22(20(29)13-24)23(15-8-10-16(31-3)11-9-15)28(14-21(30)27-25)19-7-5-4-6-17(19)26-18/h4-11,23,26H,12-14,25H2,1-3H3,(H,27,30)

InChI Key

JBASIYCOUDCWRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NN)C4=CC=C(C=C4)OC)C(=O)C1)C

Origin of Product

United States

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